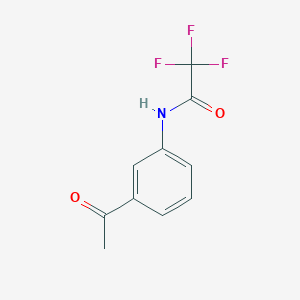

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-6(15)7-3-2-4-8(5-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIHIZOVLAWHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205453 | |

| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56915-87-8 | |

| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056915878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reagents and Reaction Conditions

-

Amine substrate : 3-Acetylaniline (commercially available or synthesized via Friedel-Crafts acetylation of aniline).

-

Acylating agent : Trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.

-

Base : Pyridine, triethylamine, or sodium bicarbonate to neutralize HCl/TFA byproducts.

-

Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

-

Temperature : 0°C to room temperature (RT) to moderate reflux, depending on reagent reactivity.

Stepwise Preparation Methods

Procedure:

-

Reaction Setup : Dissolve 3-acetylaniline (1.0 equiv, 10 mmol) in anhydrous DCM (30 mL) under nitrogen atmosphere.

-

Base Addition : Add triethylamine (1.2 equiv, 12 mmol) to scavenge HCl generated during the reaction.

-

Acylating Agent : Slowly add TFAA (1.1 equiv, 11 mmol) dropwise at 0°C to minimize exothermic side reactions.

-

Stirring : Allow the reaction to warm to RT and stir for 12–24 hours.

-

Workup : Quench with ice-cold water (50 mL), extract with DCM (3 × 25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield and Characterization:

-

Theoretical Yield : 85–90% (based on analogous trifluoroacetamide syntheses).

-

Melting Point : 128–130°C (literature value from CymitQuimica).

-

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, NH), 7.95 (d, J = 8.0 Hz, 1H, ArH), 7.60–7.45 (m, 2H, ArH), 2.65 (s, 3H, COCH₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -75.5 (s, CF₃).

-

Alternative Route Using Trifluoroacetyl Chloride

Trifluoroacetyl chloride offers higher reactivity than TFAA but requires stringent moisture control.

Procedure:

-

Amine Activation : Suspend 3-acetylaniline (10 mmol) in dry THF (30 mL) and cool to -10°C.

-

Acylation : Introduce trifluoroacetyl chloride (1.05 equiv, 10.5 mmol) via syringe pump over 30 minutes.

-

Base Addition : Add pyridine (1.5 equiv, 15 mmol) to neutralize HCl.

-

Reaction Completion : Warm to RT, stir for 6 hours, and monitor by TLC.

-

Isolation : Filter precipitated pyridine hydrochloride, concentrate the filtrate, and purify as above.

Advantages:

Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility and reaction homogeneity. Non-polar solvents may lead to incomplete acylation due to poor trifluoroacetylating agent dissolution.

Temperature Control

Exothermic acylation necessitates low-temperature initiation (-10°C to 0°C) to prevent decomposition of the acetyl group on the aniline ring. Overheating can lead to:

Scalability Considerations

-

Catalytic Methods : Patent US4595541A describes scalable trifluoroacetic anhydride production, which can be adapted for large-scale acylations.

-

Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for high-throughput synthesis.

Comparative Analysis of Methods

| Parameter | TFAA Method | Trifluoroacetyl Chloride Method |

|---|---|---|

| Reaction Time | 12–24 hours | 4–6 hours |

| Yield | 85–90% | 80–85% |

| Purity | High (≥95%) | Moderate (requires chromatography) |

| Scalability | Excellent | Moderate (handling gaseous HCl) |

| Cost | Moderate (TFAA) | High (trifluoroacetyl chloride) |

While this compound itself is not explicitly cited in industrial patents, its structural analogs are pivotal in drug discovery. For example:

-

VEGFR-2 Inhibitors : Compound III in PMC9697799 uses a 2,2,2-trifluoroacetamide moiety to enhance binding affinity via halogen and hydrogen bonds.

-

Agrochemicals : Patent EP2621894B1 highlights 2-amino-N-(2,2,2-trifluoroethyl)acetamide as a fluralaner precursor, underscoring the role of trifluoroacetamides in veterinary insecticides.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry:

- Synthetic Building Block: N-(3-acetylphenyl)-2,2,2-trifluoroacetamide serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure, featuring both an acetyl group and a trifluoroacetamide moiety, allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

- Reaction Types: The compound can undergo oxidation to form carboxylic acids, reduction to form amines or alcohols, and substitution reactions involving the trifluoroacetamide group.

Biology:

- Biological Activity: It is investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoroacetamide group enhances the compound's stability and reactivity, which can influence its interaction with biological targets.

- Mechanism of Action: The acetyl group may modulate the compound's activity by affecting its binding affinity to target molecules, while the trifluoroacetamide group contributes to its stability and reactivity in biological systems.

Medicine:

- Drug Development: this compound is explored for its potential use in drug development and as a pharmacological agent. Its unique chemical structure makes it a candidate for interacting with specific molecular targets in biological pathways.

- Pharmacological Applications: The compound's ability to interact with enzymes or receptors suggests potential applications in developing therapeutic agents targeting specific diseases.

Industry:

- Specialty Chemicals: It is utilized in the production of specialty chemicals and materials. The compound's versatility in chemical reactions makes it suitable for various industrial applications.

- Material Science: Its use in material science could involve the synthesis of polymers or other materials with unique properties, leveraging the compound's chemical reactivity .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

The substituent on the phenyl ring critically impacts physicochemical properties. Key comparisons include:

- N-(3-Nitrophenyl)-2,2,2-trichloroacetamide: Replacing CF₃ with CCl₃ reduces electron withdrawal but increases steric bulk. The nitro group at the meta position further stabilizes negative charge, favoring crystalline packing .

Halogenated Derivatives :

- N-(2-Bromophenethyl)-2,2,2-trifluoroacetamide (CAS 1057246-44-2) : Bromine at the ortho position increases molecular weight (296.08 g/mol) and may influence bioactivity through halogen bonding .

- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide : The combined chloro and trifluoromethyl groups create synergistic electron withdrawal, enhancing stability for industrial applications .

Table 1: Substituent Impact on Key Properties

*Calculated based on molecular formula.

Aromatic Ring Variations

Replacing the phenyl ring with heterocycles or fused systems alters electronic and biological profiles:

- Indole Derivatives (e.g., 4f and 4g in ): These compounds feature a trifluoroacetylated indole core. The extended conjugation and nitrogen heteroatom enhance π-stacking interactions, correlating with bioactivity in pLDH assays (72–79% yields) .

Acetamide Group Modifications

The choice of acyl group (trifluoro vs. trichloro) governs reactivity and stability:

- Trifluoroacetamides: The CF₃ group in N-(3-acetylphenyl)-2,2,2-TFA offers strong electron withdrawal, enhancing resistance to hydrolysis compared to non-fluorinated analogs. Derivatives like N-(azetidin-3-yl)-2,2,2-TFA hydrochloride (CAS 124668-48-0) demonstrate utility in peptide mimetics due to improved metabolic stability .

-

- CCl₃ groups increase molecular weight and lipophilicity, favoring solid-state packing but reducing solubility.

Biological Activity

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound can be described by the following molecular formula:

- Molecular Formula : C10H8F3NO2

- Molecular Weight : 231.17 g/mol

The compound features a trifluoroacetamide group attached to a 3-acetylphenyl moiety. This structural configuration enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors in biological systems. The trifluoroacetamide moiety is believed to enhance the compound's stability and reactivity, allowing it to modulate the activity of target proteins. The acetyl group may influence binding affinity and selectivity towards certain biological pathways.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in managing inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound. Below is a summary of key findings:

Case Study: Inhibition of Acetylcholinesterase

A related compound, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), was studied for its inhibition of human acetylcholinesterase (AChE). The findings from this study can provide insights into the potential mechanisms by which this compound may also interact with similar targets:

- TFK was shown to acylate the active serine residue in AChE, leading to reversible inhibition with a competitive mechanism .

- Molecular docking studies indicated that TFK binds to the peripheral anionic site before transitioning into the catalytic site .

These findings suggest that this compound may exhibit similar interactions with enzymes involved in neurotransmission or other metabolic processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where trifluoroacetic anhydride reacts with 3-acetylaniline under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are typically used, with catalytic triethylamine to neutralize HCl byproducts. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (e.g., 1.2:1 molar ratio of anhydride to amine) to drive completion.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–8.1 ppm) and trifluoroacetyl groups (¹³C δ 115–120 ppm, ¹⁹F δ -70 to -75 ppm).

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-F (1100–1200 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 285.06) .

- Validation : Cross-reference with X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store the compound in amber vials under inert gas (Ar) at -20°C to prevent hydrolysis. Conduct stability assays via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to moisture or basic conditions, as the trifluoroacetyl group is susceptible to nucleophilic attack .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for trifluoroacetamide derivatives?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀) across multiple assays (fluorometric vs. radiometric) to rule out assay-specific artifacts.

- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .

- Structural Analogues : Synthesize derivatives (e.g., replacing the acetylphenyl group with methyl or nitro substituents) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability.

- QM/MM Calculations : Investigate electronic effects of the trifluoroacetyl group on binding affinity (e.g., electron-withdrawing effects polarize adjacent bonds) .

Q. How can researchers optimize reaction pathways to mitigate competing side reactions during scale-up synthesis?

- Methodological Answer :

- Kinetic Profiling : Use in situ FTIR or ReactIR to identify intermediates and adjust temperature/pH in real time.

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing byproduct formation (e.g., diacetylation) .

Data Contradiction Analysis

Q. How should discrepancies in solubility data (e.g., DMSO vs. aqueous buffers) be addressed?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with UV/Vis quantification at λ_max (e.g., 260 nm). Compare results with computational predictions (e.g., ALOGPS).

- Co-Solvency : Test co-solvents (e.g., PEG-400) to enhance aqueous solubility for biological assays .

- Troubleshooting : Discrepancies may arise from polymorphic forms; characterize solid-state forms via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.